

# A Comparative Guide to EOS-984 and Dilazep in Cancer Research

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two Equilibrative Nucleoside Transporter 1 (ENT1) inhibitors, **EOS-984** and dilazep, with a focus on their applications in cancer research. We present a side-by-side analysis of their mechanism of action, preclinical efficacy, and pharmacological profiles, supported by available experimental data.

At a Glance: EOS-984 vs. Dilazep



Feature	EOS-984	Dilazep	
Primary Target	Equilibrative Nucleoside Transporter 1 (ENT1)	Equilibrative Nucleoside Transporter 1 (ENT1)	
Mechanism of Action in Cancer	Inhibits intracellular adenosine uptake in T cells, reversing adenosine-mediated immunosuppression and restoring anti-tumor immunity.	Enhances the replication of oncolytic viruses within tumor cells by inhibiting ENT1.	
Development Stage in Oncology	Phase 1 Clinical Trials for advanced solid tumors.[1]	Preclinical research in combination with oncolytic virotherapy.	
Potency (ENT1 Inhibition)	High (IC50: 1.5 nM)[2]	Moderate to High (IC50: <100 nM, reported as 15.3 nM in one study).	
Selectivity (ENT1 vs. ENT2)	Highly selective for ENT1 (ENT2 IC50: 350 nM).[2]	Less selective for ENT1 (ENT2 IC50: 134 μM).	
Key Application in Cancer Research	Immuno-oncology, combination therapy with checkpoint inhibitors.[3][4]	Potentiation of oncolytic virus therapy.	

## **Quantitative Data Comparison**

The following tables summarize the available quantitative data for **EOS-984** and dilazep, focusing on their inhibitory potency against ENT1 and ENT2.

Table 1: Inhibitory Potency (IC50) Against Equilibrative Nucleoside Transporters

Compound	ENT1 IC50	ENT2 IC50	Selectivity (ENT2 IC50 / ENT1 IC50)
EOS-984	1.5 nM	350 nM	~233-fold
Dilazep	< 100 nM	134 μΜ	>1340-fold

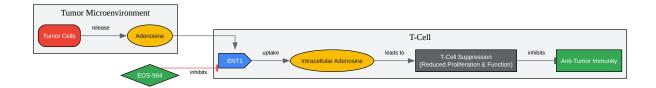


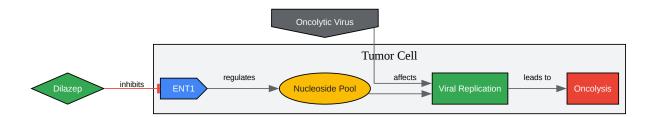
Note: A lower IC50 value indicates higher potency.

## **Signaling Pathways and Mechanisms of Action**

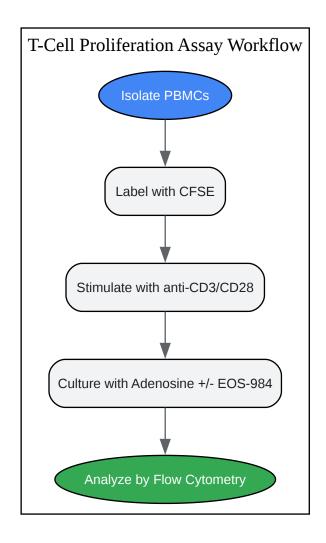
EOS-984: Reversing T-Cell Suppression

**EOS-984** is a first-in-class, potent, and selective ENT1 inhibitor designed specifically for immuno-oncology applications. In the tumor microenvironment, high levels of adenosine are produced, which can be taken up by activated T cells via ENT1. Intracellular adenosine suppresses T-cell proliferation and effector functions by inhibiting de novo pyrimidine nucleotide synthesis. **EOS-984** blocks this adenosine uptake, thereby restoring T-cell function and enhancing anti-tumor immunity. This mechanism makes it a promising candidate for combination therapy with immune checkpoint inhibitors like anti-PD-1.









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### References

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